(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone
Overview
Description
(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone is a complex organic compound that belongs to the class of thienopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of a chalcone intermediate through the reaction of 4-bromoacetophenone and vetraldehyde in ethanol with sodium hydroxide as a base . This chalcone is then reacted with 2-cyanothioacetamide to form the corresponding pyridinethione. The final step involves the cyclization of this intermediate with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with other nucleophiles.
Scientific Research Applications
(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes or receptors involved in microbial growth and proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
- (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone
- (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone
Uniqueness
What sets (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone apart from similar compounds is its unique combination of the thienopyridine core with a fluorophenyl moiety. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17FN2OS/c27-19-13-11-18(12-14-19)24(30)25-23(28)22-20(16-7-3-1-4-8-16)15-21(29-26(22)31-25)17-9-5-2-6-10-17/h1-15H,28H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUIVKRJLGHZLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)F)N)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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